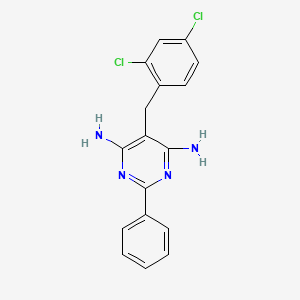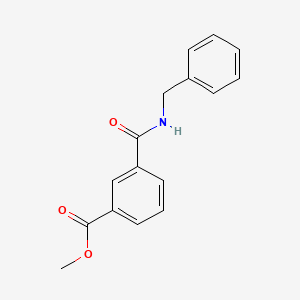![molecular formula C12H20N2O2 B2856727 1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone CAS No. 825608-34-2](/img/structure/B2856727.png)
1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
X-ray Structures and Computational Studies
This study involves the characterization of several cathinones, a class of compounds related to the one , through FTIR, UV–Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. The geometries of the compounds were optimized using density functional theory (DFT), demonstrating the utility of computational methods in understanding the structural properties of these molecules (Nycz et al., 2011).
Synthesis and Chemical Characterization
Another research focus is the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives, showing the versatility of ethanone derivatives in producing a wide range of heterocyclic compounds. These compounds have potential applications in various fields, including materials science and pharmaceuticals (Mabkhot et al., 2011).
Magnesium and Zinc Complexes
Research on N,O-bidentate pyridyl functionalized alkoxy ligands, including their synthesis and application in the immortal ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and l-lactide (l-LA), demonstrates the relevance of such compounds in polymer science. This study highlights the potential of magnesium and zinc complexes in catalyzing polymerization processes, with implications for sustainable material production (Wang et al., 2012).
Antimicrobial Activity of Novel Derivatives
The development of novel 3,4-disubstituted pyrazole derivatives from substituted aryl ethanone showcases the antimicrobial potential of such compounds. This research underscores the importance of chemical synthesis in generating new molecules with potential therapeutic applications (Akula et al., 2019).
Corrosion Inhibition
A study on the synthesis, structural characterization, and theoretical studies of a new pyrrole derivative for corrosion inhibition demonstrates the application of these compounds in protecting metal surfaces. This research is significant for industries concerned with the longevity and durability of metal components (Louroubi et al., 2019).
Mécanisme D'action
Mode of Action
It is known to be a nitric oxide (no)-releasing agent . Nitric oxide has been known to have broad-spectrum antimicrobial and antiviral activity, likely due to the S-nitrosylation of proteins and cytotoxicity to viral replication from reactive oxygen species .
Biochemical Pathways
The biochemical pathways affected by this compound are not fully elucidated. The release of nitric oxide suggests that it may interact with pathways involving nitric oxide signaling and reactive oxygen species. More research is needed to fully understand the downstream effects of these interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. Further pharmacokinetic studies are needed to understand how these properties influence the compound’s therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are not fully understood. Given its role as a nitric oxide-releasing agent, it may induce broad-spectrum antimicrobial and antiviral effects. The specific cellular responses and molecular mechanisms underlying these effects require further investigation .
Propriétés
IUPAC Name |
1-[1-[2-hydroxy-3-(methylamino)propyl]-2,4-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8-6-14(7-11(16)5-13-4)9(2)12(8)10(3)15/h6,11,13,16H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGSLTJKGBDFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)C)C)CC(CNC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2856644.png)
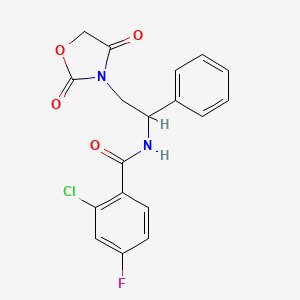

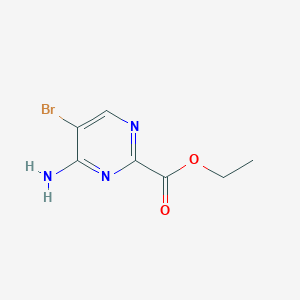
![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)

![tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate](/img/structure/B2856657.png)
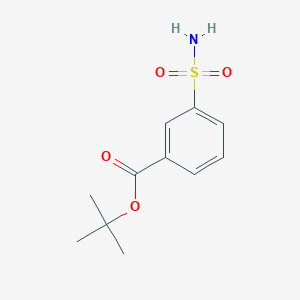
![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide](/img/structure/B2856660.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2856661.png)

